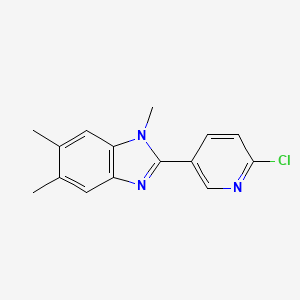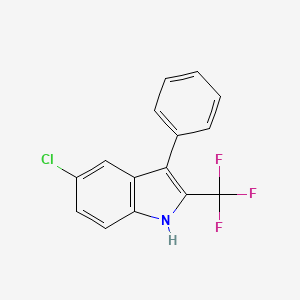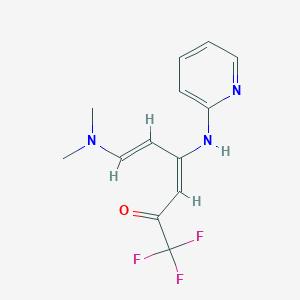methanone CAS No. 338401-31-3](/img/structure/B3035667.png)
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Insecticide Intermediates : This compound was used in the synthesis of flucycloxuron, an insecticide. A one-pot reaction method improved the yield of the target product (Gao Xue-yan, 2011).
Clathrate Hosts for Benzene Guests : It served as a clathrate host for benzene guests in inclusion compounds. The edge-to-face interaction between aromatic rings was found significant in the formation of these complexes (M. Eto et al., 2011).
Synthesis of Pyrazoline and Methanone Derivatives : Utilized in the microwave-assisted synthesis of pyrazoline derivatives, showing potential for anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).
Anticancer and Antituberculosis Studies : A series of derivatives synthesized from this compound showed significant anticancer and antituberculosis activities (S. Mallikarjuna et al., 2014).
Molecular and Structural Analysis
Study of Dynamics, Polarity, and Thermal Properties : The compound was used in the study of the effects of chlorine atom positioning on dynamics, polarity, and thermal properties in certain isomers (E. Saiz et al., 1996).
Docking Studies for Antibacterial Activity : Docking studies of derivatives indicated potential antibacterial activity. Structural optimization and vibrational spectra were also analyzed (M. Shahana & A. Yardily, 2020).
Synthesis of Aryloxyphenyl Cyclopropyl Methanones : This compound was involved in the synthesis of anti-tubercular agents against Mycobacterium tuberculosis, showing potential for treating drug-resistant strains (N. Dwivedi et al., 2005).
Synthesis and Reactivity Studies : Utilized in the synthesis of various compounds, including exploring its reactivity towards sulfur- and oxygen-containing nucleophiles (P. Pouzet et al., 1998).
Crystal Structure Analysis : The compound played a role in studies investigating crystal structures and intra-molecular interactions (H. Fun et al., 2008).
Synthesis of Novel Hydrazone Derivatives : It was used in the synthesis of diaryl and triaryl hydrazone derivatives, which were evaluated for various biological activities (J. Pandey et al., 2002).
These studies highlight the diverse applications of 2-(4-Chlorophenyl)cyclopropylmethanone in scientific research, spanning from chemical synthesis to biological activity evaluation.
Safety and Hazards
properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-5-1-10(2-6-12)14-9-15(14)16(19)11-3-7-13(8-4-11)18(20)21/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKQUDNLNFCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)

![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

![2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3035592.png)

![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)
![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)
